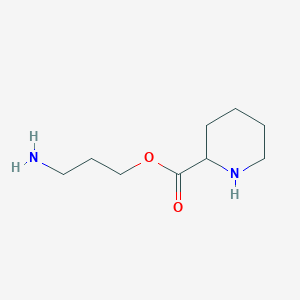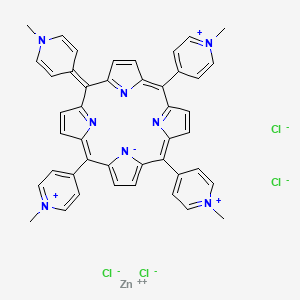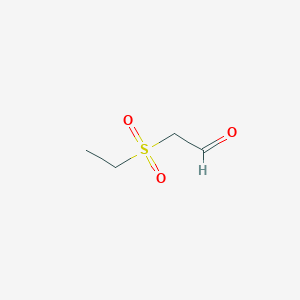![molecular formula C9H20N2O6Si B12515814 N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine CAS No. 819082-18-3](/img/structure/B12515814.png)
N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine: is a chemical compound that belongs to the class of organosilanes. It is characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further linked to a carbamoyl group and glycine. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine typically involves the reaction of 3-(Trimethoxysilyl)propylamine with glycine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under precise conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions: N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a cross-linked network.
Substitution: The compound can participate in substitution reactions where the trimethoxysilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases to facilitate the reaction.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Hydrolysis: Silanol derivatives.
Condensation: Cross-linked siloxane networks.
Substitution: Functionalized organosilanes.
科学研究应用
Chemistry: N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine is used as a coupling agent in the synthesis of hybrid materials, enhancing the adhesion between organic polymers and inorganic substrates.
Biology: In biological research, this compound is utilized for surface modification of biomaterials, improving their biocompatibility and functionality.
Medicine: The compound is explored for its potential in drug delivery systems, where it can be used to modify the surface properties of nanoparticles, enhancing their stability and targeting capabilities.
Industry: In industrial applications, this compound is used in coatings, adhesives, and sealants to improve their performance and durability.
作用机制
The mechanism of action of N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine involves the hydrolysis of the trimethoxysilyl group to form silanol groups. These silanol groups can then condense to form siloxane bonds, creating a cross-linked network. This cross-linking enhances the adhesion between different materials, making it an effective coupling agent. The molecular targets include the hydroxyl groups on the surface of inorganic substrates, which react with the silanol groups to form strong covalent bonds.
相似化合物的比较
- N-{[3-(Trimethoxysilyl)propyl]ethylenediamine
- N-{[3-(Trimethoxysilyl)propyl]diethylenetriamine}
- N-{[3-(Trimethoxysilyl)propyl]triethylenetetramine}
Comparison: N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine is unique due to its combination of a carbamoyl group and glycine, which imparts specific properties such as enhanced biocompatibility and functionality in biological applications. In contrast, other similar compounds like N-{[3-(Trimethoxysilyl)propyl]ethylenediamine} and N-{[3-(Trimethoxysilyl)propyl]diethylenetriamine} are primarily used for their ability to form strong bonds with inorganic substrates but may not offer the same level of biocompatibility.
属性
CAS 编号 |
819082-18-3 |
|---|---|
分子式 |
C9H20N2O6Si |
分子量 |
280.35 g/mol |
IUPAC 名称 |
2-(3-trimethoxysilylpropylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C9H20N2O6Si/c1-15-18(16-2,17-3)6-4-5-10-9(14)11-7-8(12)13/h4-7H2,1-3H3,(H,12,13)(H2,10,11,14) |
InChI 键 |
DFHRQDOCTXTBTE-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCNC(=O)NCC(=O)O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)


acetic acid](/img/structure/B12515761.png)

![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)




![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)
![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
